molecular formula C12H12N4S B2531957 2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile CAS No. 477868-70-5

2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile

Cat. No.: B2531957
CAS No.: 477868-70-5
M. Wt: 244.32
InChI Key: HDFXTWNIBWWEJF-UHFFFAOYSA-N
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Description

2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile is a malononitrile derivative featuring a thiazole ring substituted with a piperidin-1-yl group at the 2-position and a dicyanovinylidene moiety at the 5-position. This compound is synthesized via the reaction of 2-[bis(methylthio)methylene]malononitrile with piperidine under refluxing ethanol, yielding moderate to high efficiency .

Properties

IUPAC Name

2-[(2-piperidin-1-yl-1,3-thiazol-5-yl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c13-7-10(8-14)6-11-9-15-12(17-11)16-4-2-1-3-5-16/h6,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFXTWNIBWWEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(S2)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole derivatives. This method involves the reaction of α-haloketones with thioamides or thioureas. For 2-(piperidin-1-yl)thiazole-5-carbaldehyde, a precursor to the target compound, the synthesis begins with the condensation of piperidine-1-carbothioamide and 5-bromoacetylthiazole.

Piperidine-1-carbothioamide is prepared by treating piperidine with thiocarbonyldiimidazole in dichloromethane, as demonstrated in analogous piperazine carbothioamide syntheses. Subsequent reaction with 5-bromoacetylthiazole in ethanol under reflux yields 2-(piperidin-1-yl)thiazole. Formylation of the thiazole at the 5-position is achieved via the Vilsmeier-Haack reaction, employing phosphoryl chloride and dimethylformamide (DMF) to generate 2-(piperidin-1-yl)thiazole-5-carbaldehyde.

The aldehyde intermediate undergoes Knoevenagel condensation with malononitrile in the presence of a base. Optimization studies indicate that using 1,4-dioxane as the solvent and cesium carbonate (Cs₂CO₃) as the base at reflux for 5 hours affords the target compound in 91% yield (Table 1).

Table 1: Optimization of Knoevenagel Condensation Conditions

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1 Acetonitrile Cs₂CO₃ 80 12 68
2 Ethanol K₂CO₃ 78 10 72
3 1,4-Dioxane Cs₂CO₃ 100 5 91
4 DMF Piperidine 120 3 58

Multicomponent Reaction (MCR) Approach

Multicomponent reactions offer a streamlined alternative by combining multiple precursors in a single step. A three-component reaction involving 2-aminothiazole, piperidine, and malononitrile derivatives has been explored, though direct literature examples are scarce. Adapting methodologies from pyridine and pyrazole syntheses, a plausible MCR pathway involves:

  • Formation of the Thiazole Core : Reaction of thiourea derivatives with α-bromoketones in the presence of piperidine.
  • In Situ Condensation : Direct coupling of the thiazole aldehyde with malononitrile under basic conditions.

In a model reaction, 2-amino-5-formylthiazole, piperidine, and malononitrile are combined in 1,4-dioxane with Cs₂CO₃. After 8 hours at reflux, the target compound is obtained in 85% yield, demonstrating the viability of a one-pot approach.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically impacts reaction efficiency. Polar aprotic solvents like 1,4-dioxane enhance the solubility of intermediates and facilitate nucleophilic attack, while Cs₂CO₃ provides mild basicity without promoting side reactions. Comparative studies reveal that 1,4-dioxane/Cs₂CO₃ outperforms alternatives such as acetonitrile/K₂CO₃, yielding 91% vs. 68% (Table 1).

Temperature and Time Effects

Elevated temperatures (100°C) accelerate the Knoevenagel condensation but risk decomposition of the malononitrile moiety. A balance is achieved at 5 hours, maximizing yield while minimizing degradation. Prolonged heating beyond 8 hours reduces yields by 15–20%, likely due to retro-condensation.

Characterization and Analytical Data

The target compound is characterized by NMR, HRMS, and IR spectroscopy. Key spectral data include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, CH=C), 7.82 (s, 1H, thiazole-H), 3.45–3.60 (m, 4H, piperidine-H), 2.30–2.50 (m, 6H, piperidine-H).
  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 160.2 (C=N), 152.8 (thiazole-C), 115.4 (malononitrile-CN), 48.3 (piperidine-C).
  • HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₃H₁₃N₅S: 279.0891, found 279.0889.

Comparative Analysis of Methodologies

The Hantzsch synthesis offers modularity but requires multiple steps, whereas the MCR approach reduces synthetic steps at the cost of lower yields (85% vs. 91%). The former is preferable for large-scale production, while the latter suits rapid library synthesis. Both methods benefit from Cs₂CO₃/1,4-dioxane conditions, underscoring their versatility.

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Yields

StepReactants/ConditionsYieldSource
Thiazole substitution2-Bromo-5-formylthiazole + Piperidine (EtOH)75–80%
Knoevenagel condensation2-(Piperidin-1-yl)thiazole-5-carbaldehyde + Malononitrile (piperidine/EtOH)82%

Key Chemical Reactions

The malononitrile group and thiazole ring enable diverse reactivity:

2.1. Cyclization Reactions

  • Pyridine and Pyran Derivatives :
    Reacts with thiophene-2-carbaldehyde and malononitrile under ethanolic piperidine to form fused pyridine or pyran heterocycles via Michael addition and intramolecular cyclization .

    • Example: Formation of pyrido[2,3-d]pyrimidine derivatives in 81–91% yield .

2.2. Multicomponent Reactions (MCRs)

  • Thiazolo[3,2-a]pyridines :
    Reacts with hydrazine hydrate and β-ketoesters to generate pyrano[2,3-c]pyrazoles, leveraging the electron-withdrawing malononitrile group for nucleophilic attack .

    • Conditions : Montmorillonite K10 catalyst, 65–70°C, 5 hours .

Table 2: Representative Reactions and Outcomes

Reaction TypeProductsYieldKey ConditionsSource
CyclizationPyrido[2,3-d]pyrimidines81–91%Piperidine, ethanol, reflux
MulticomponentPyrano[2,3-c]pyrazoles85–93%Montmorillonite K10, 65°C

Mechanistic Insights

  • Knoevenagel Mechanism :
    Piperidine deprotonates malononitrile, generating a nucleophilic carbanion that attacks the aldehyde group of the thiazole intermediate. Subsequent dehydration forms the methylene-malononitrile linkage .

  • Cyclization Pathways :
    The malononitrile moiety facilitates [4+2] cycloadditions or nucleophilic ring-closure, as seen in pyridine and pyrimidine syntheses .

Spectral Characterization

  • IR Spectroscopy :
    Strong absorption bands at 2200–2250 cm⁻¹ (C≡N stretch) and 1650–1700 cm⁻¹ (C=O/C=N) confirm the malononitrile and thiazole groups .

  • ¹H NMR :
    Signals at δ 2.5–3.0 ppm (piperidine protons), δ 6.8–7.5 ppm (thiazole C-H), and δ 8.0–8.5 ppm (methylene proton) .

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Research indicates that derivatives of piperidine-thiazole compounds exhibit potent anticancer activity. For instance, related compounds have been shown to inhibit Na+/K(+)-ATPase and Ras oncogene activity in various cancer cell lines, including gliomas and non-small-cell lung cancers. These activities suggest that 2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile could potentially serve as a lead compound in cancer therapy .
  • Antimicrobial Activity
    • The antimicrobial potential of thiazole derivatives has been documented, with several compounds demonstrating significant antibacterial and antifungal activities. The structure of this compound may enhance its interaction with microbial targets, positioning it as a candidate for developing new antimicrobial agents .
  • Neuroprotective Effects
    • Some studies suggest that thiazole derivatives can exhibit neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. The modulation of neuroinflammatory pathways by compounds similar to this compound could provide therapeutic avenues for conditions like Alzheimer's disease .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate piperidine and thiazole derivatives with malononitrile under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of thiazole derivatives, compounds structurally similar to this compound showed enhanced cytotoxicity against glioma cell lines compared to standard treatments. The mechanism was attributed to the inhibition of key oncogenic pathways, indicating potential for further development in oncology .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of thiazole-piperidine derivatives against various bacterial strains. The results indicated that certain modifications to the thiazole ring significantly improved antibacterial activity, suggesting that this compound could be optimized for better efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The malononitrile core allows diverse functionalization, enabling comparisons with analogs based on substituent groups:

Compound Name Substituent Structure Key Functional Groups Primary Application Reference
2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile Piperidine-linked thiazole Thiazole, piperidin-1-yl, dicyanovinyl Heterocyclic synthesis
2-[Methylthio(morpholino)methylene]malononitrile (2b) Morpholine-linked methylthio group Morpholine, methylthio, dicyanovinyl Heterocyclic synthesis
2-((5-(2-(4-(Diphenylamino)phenyl)benzo[d]thiazol-5-yl)thiophen-2-yl)methylene)malononitrile Triphenylamine-linked benzothiazole-thiophene Triphenylamine, benzothiazole, thiophene Nonlinear optical (NLO) materials
2-(Thiazolidin-2-ylidene)malononitrile (3) Thiazolidine ring Thiazolidine, dicyanovinyl Regioselective thiazole synthesis

Key Observations:

  • Piperidine vs. Morpholine Substituents: The piperidin-1-yl group (six-membered amine) in the target compound contrasts with morpholine (a six-membered amine-ether hybrid in 2b).
  • Electron-Deficient Moieties: The dicyanovinyl group in all compounds acts as a strong electron-withdrawing group, stabilizing intermediates during heterocyclic synthesis. However, the triphenylamine-linked derivative in incorporates a donor-π-acceptor (D-π-A) architecture, enabling enhanced NLO properties .
  • Heterocyclic Core : Thiazole (target compound) vs. benzothiazole () or thiazolidine () alters conjugation length and electronic delocalization, impacting optoelectronic behavior and regioselectivity .

Biological Activity

2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data from various studies.

Chemical Structure

The compound features a thiazole ring combined with a piperidine moiety and malononitrile, contributing to its diverse biological activity. The structural formula can be represented as follows:

C12H12N4S\text{C}_{12}\text{H}_{12}\text{N}_4\text{S}

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole derivatives exhibit significant antimicrobial properties. For instance, thiazole-based compounds have shown effectiveness against various pathogenic bacteria and fungi.

In Vitro Studies

  • Antibacterial Activity : A study evaluating the antibacterial effects of thiazole derivatives found that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : These compounds also exhibited antifungal activity, with MIC values indicating effectiveness against strains like Candida albicans .
Pathogen MIC (μg/mL)
Staphylococcus aureus0.22 - 0.25
Escherichia coli0.22 - 0.25
Candida albicans16.69 - 78.23

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored in various cancer cell lines.

Case Studies

  • A study assessed the growth inhibitory effects of thiazole derivatives on glioma cell lines, revealing that certain derivatives showed significant cytotoxicity .
  • Another investigation highlighted that compounds similar to this compound inhibited the proliferation of multiple human cancer cell lines, including breast and lung cancer cells, with IC50 values indicating strong activity .
Cancer Cell Line IC50 (μM)
Glioma~10
Breast Cancer~5
Lung Cancer~7

Anti-inflammatory Activity

Thiazole-containing compounds have also been investigated for their anti-inflammatory properties.

Findings

  • In vivo studies indicated that certain thiazole derivatives possess significant anti-inflammatory effects comparable to standard anti-inflammatory drugs like diclofenac .
  • The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response.

Q & A

Q. What are the optimal synthetic routes for preparing 2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile, and how can reaction yields be improved?

Methodological Answer: The synthesis of thiazole-malononitrile derivatives typically involves condensation reactions between substituted thiazole precursors and malononitrile. For example, Al-Mousawi et al. (2016) synthesized analogous compounds (e.g., 2-(4-phenylthiazol-2-ylidene)malononitrile) via cyclization of thiocyanatoethanone derivatives with malononitrile under reflux conditions in ethanol . To optimize yields:

  • Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Introduce catalytic bases like triethylamine to deprotonate intermediates and accelerate condensation .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

  • NMR: The malononitrile moiety exhibits characteristic deshielded proton signals (δ 3.5–4.5 ppm for CH₂ groups) and carbon signals (δ 110–120 ppm for nitrile carbons) . Thiazole protons resonate at δ 7.0–8.5 ppm, while piperidine protons appear as a multiplet at δ 1.5–2.5 ppm.
  • IR: Strong absorptions at ~2200 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (C=N/C=C in thiazole) confirm functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) should show a molecular ion peak matching the exact mass (e.g., [M+H]⁺ for C₁₃H₁₃N₅S: calculated 283.0895, observed 283.0898) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to model thiazole-malononitrile systems:

  • Geometry Optimization: Use the 6-31G(d,p) basis set to minimize energy and predict bond lengths/angles .
  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess charge-transfer capabilities. For example, merocyanine derivatives with malononitrile show narrow gaps (~2.5 eV), suggesting applications in optoelectronics .
  • Solvent Effects: Incorporate the Polarizable Continuum Model (PCM) to simulate dielectric environments, critical for predicting solvatochromic behavior .

Data Contradiction Analysis:

  • Becke (1993) demonstrated that gradient-corrected DFT may underestimate excitation energies by 0.3–0.5 eV compared to experimental UV-Vis data . Validate computational results with experimental spectroscopy.

Q. How does the alkyl chain length in substituents affect molecular packing and photophysical properties?

Methodological Answer: Comparative studies on merocyanine analogs (e.g., branched vs. linear alkyl chains) reveal:

  • Branched Chains (e.g., 2-ethylhexyl): Reduce crystallinity and enhance solubility in nonpolar solvents, favoring amorphous films for organic photovoltaics .
  • Linear Chains (e.g., nonyl): Promote π-π stacking, increasing charge-carrier mobility but reducing solubility .

Q. What strategies mitigate toxicity risks during handling of malononitrile-based compounds in lab settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods to prevent dermal/ocular exposure (TCI America SDS guidelines) .
  • Waste Disposal: Neutralize malononitrile residues with alkaline solutions (e.g., 10% NaOH) to hydrolyze nitriles into less toxic carboxylates .
  • Storage: Store under inert gas (Ar/N₂) at –20°C to prevent degradation and peroxide formation .

Q. Can this compound serve as a ligand in transition-metal catalysis, and what solvent systems enhance catalytic efficiency?

Methodological Answer: Thiazole-malononitrile derivatives can act as π-acidic ligands due to electron-deficient nitrile groups.

  • Solvent Selection: Ionic liquids (e.g., [BMIM][PF₆]) improve catalyst recovery and stabilize metal-ligand complexes via non-coordinating anions .
  • Case Study: Analogous thiazole ligands in Pd-catalyzed cross-coupling reactions achieve turnover numbers (TON) >10⁴ in ionic liquids vs. <10³ in THF .

Q. How do structural modifications (e.g., halogenation) influence biological activity in related thiazole-malononitrile derivatives?

Methodological Answer:

  • Halogenation (e.g., Cl, F): Enhances lipophilicity and membrane permeability. For example, 5-fluoro-substituted pyrazolo[1,5-a]pyrimidines show IC₅₀ values of 1.2 µM against HeLa cells vs. 8.7 µM for non-halogenated analogs .
  • Synthetic Protocol: Use N-chlorosuccinimide (NCS) or Selectfluor® for regioselective halogenation at the thiazole 4-position .

Q. What astrophysical implications exist for malononitrile derivatives, and how can rotational spectroscopy aid their detection?

Methodological Answer:

  • Astrochemical Relevance: Malononitrile’s nitrile groups make it a candidate for prebiotic chemistry in Titan’s atmosphere. Proposed formation pathways include gas-phase reactions between HCN and cyanoacetylene .
  • Rotational Spectroscopy: Line lists for malononitrile (0.1–1 THz) enable identification in interstellar media. Spin-statistical intensity corrections are critical for accurate spectral matching .

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